4-(Aminomethyl)-2-bromophenol hydrobromide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-(aminomethyl)-2-bromophenol;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO.BrH/c8-6-3-5(4-9)1-2-7(6)10;/h1-3,10H,4,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRALVRIQONTEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)Br)O.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Br2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63491-89-4 | |
| Record name | Phenol, 4-(aminomethyl)-2-bromo-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63491-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(aminomethyl)-2-bromophenol hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Contextualization Within Halogenated Phenolic Amines Research
Halogenated phenolic amines represent a class of organic compounds characterized by a phenol (B47542) ring substituted with both a halogen atom and an amino group-containing side chain. This structural motif is of considerable interest in medicinal chemistry due to the diverse biological activities exhibited by its members. The introduction of a halogen atom, such as bromine, can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.
The presence of the phenolic hydroxyl group and the aminomethyl group in 4-(Aminomethyl)-2-bromophenol (B1281270) hydrobromide provides multiple points for chemical modification, making it a valuable building block in the synthesis of a wide array of derivatives. Research into related bromophenol compounds has revealed a spectrum of biological activities, including antioxidant, anticancer, and enzyme inhibitory effects. For instance, various bromophenol derivatives have demonstrated significant antioxidant and anticancer potential. nih.gov Furthermore, studies on other synthetic bromophenols have shown potent inhibition of enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant targets in the management of neurodegenerative diseases. ijnrd.org This body of research provides a compelling rationale for the exploration of 4-(Aminomethyl)-2-bromophenol hydrobromide as a precursor to novel bioactive compounds.
Significance As a Privileged Scaffold in Organic Synthesis
The concept of a "privileged scaffold" is central to modern drug discovery. It refers to a molecular framework that is capable of binding to multiple biological targets, thereby serving as a versatile template for the development of a diverse range of therapeutic agents. The structure of 4-(Aminomethyl)-2-bromophenol (B1281270) hydrobromide embodies several features that are characteristic of a privileged scaffold.
The combination of a brominated phenol (B47542) and a benzylic amine offers a unique blend of steric and electronic properties. The aromatic ring provides a rigid core, while the functional groups attached to it allow for the introduction of various substituents to fine-tune the molecule's biological activity and pharmacokinetic profile. The bromine atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.
The utility of this scaffold is evident in the synthesis of more complex molecular architectures, including heterocyclic compounds. The amino and hydroxyl groups can be readily derivatized or can participate in cyclization reactions to form a variety of heterocyclic rings, which are ubiquitous in pharmaceuticals. The synthesis of novel nitrogen-containing heterocyclic bromophenols has been reported, highlighting the role of such scaffolds in generating compounds with potential cytoprotective activities. nih.gov
Overview of Current and Emerging Research Trajectories
Direct and Indirect Synthetic Routes
The construction of the target molecule can be achieved by either starting with a phenol (B47542) ring and adding the substituents or by beginning with a more substituted precursor. Key transformations include electrophilic bromination, aminomethylation, reductive amination, and catalytic hydrogenation.
A primary strategy involves the direct bromination of a suitable phenolic precursor, such as 4-(aminomethyl)phenol. The hydroxyl group of the phenol is a potent ortho-, para-directing group in electrophilic aromatic substitution. Since the para position is already occupied by the aminomethyl group, bromination is directed to the ortho positions. The challenge lies in achieving mono-bromination at the desired C2 position while avoiding the formation of di-bromo (2,6-dibromo) byproducts.
Reaction conditions must be carefully controlled to achieve this selectivity. The choice of brominating agent and solvent system is critical.
Bromine in Non-polar Solvents: A common method for phenol bromination involves using molecular bromine (Br₂) in a non-polar solvent like carbon disulfide (CS₂) or carbon tetrachloride (CCl₄). orgsyn.orgprepchem.com The temperature has a significant impact on the regioselectivity; conducting the reaction at low temperatures (e.g., below 5°C) generally favors the formation of the para-isomer, but in a para-substituted precursor, it helps control the extent of bromination. orgsyn.orgprepchem.com
Modern Brominating Agents: More recent methods utilize milder and more selective brominating reagents. A system combining Phenyliodine diacetate (PIDA) and aluminum bromide (AlBr₃) has been developed for the practical electrophilic bromination of phenols under very mild conditions. nih.gov This approach can offer improved yields and selectivity, even for electron-deficient phenols. nih.gov
The reaction of a para-substituted phenol with these reagents would be expected to yield the 2-bromo derivative, which upon protonation with hydrobromic acid would form the final product.
An alternative route begins with 2-bromophenol (B46759) and introduces the aminomethyl group in a subsequent step. The aminomethylation of phenols is commonly achieved through the Mannich reaction. This reaction involves the aminoalkylation of an acidic proton located ortho or para to the hydroxyl group.
In this approach, 2-bromophenol would be reacted with formaldehyde (B43269) and ammonia (B1221849) (or a suitable ammonia equivalent like ammonium (B1175870) chloride). The hydroxyl group directs the substitution to the C4 and C6 positions. While a mixture of products is possible, the C4 (para) product is often favored due to reduced steric hindrance compared to the C6 position, which is flanked by the hydroxyl and bromo groups. Optimization of the reaction conditions, such as the stoichiometry of reactants and temperature, would be necessary to maximize the yield of the desired 4-(aminomethyl)-2-bromophenol.
Reductive amination is a powerful and versatile method for forming amines from carbonyl compounds. organicreactions.orgorganic-chemistry.org This pathway to this compound would start with a precursor containing a carbonyl group at the benzylic position, namely 2-bromo-4-hydroxybenzaldehyde.
The process typically involves two key steps that can often be performed in one pot:
Imine Formation: The aldehyde reacts with an amine source, such as ammonia or ammonium acetate, to form an intermediate imine or enamine. taylorfrancis.com
Reduction: The imine is then reduced to the corresponding amine. taylorfrancis.com
A variety of reducing agents can be employed, each with its own advantages regarding selectivity and reaction conditions. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). organic-chemistry.orgorganic-chemistry.org Alternatively, catalytic hydrogenation can also be used for the reduction step. The resulting 4-(aminomethyl)-2-bromophenol can then be treated with HBr to afford the hydrobromide salt. This method offers high chemoselectivity and is widely applicable in organic synthesis. organic-chemistry.org
Catalytic hydrogenation is a key reaction for the reduction of various functional groups. A plausible, albeit multi-step, route to the target compound can be envisioned starting from 2-bromo-4-nitrophenol. The critical step is the reduction of the nitro group.
The catalytic hydrogenation of a substituted nitrophenol to the corresponding aminophenol is a well-established transformation. researchgate.net However, a significant challenge in the hydrogenation of halogenated nitroaromatics is the potential for hydrodehalogenation (in this case, debromination), which leads to undesired byproducts. google.com To address this, specialized catalysts have been developed. For the related synthesis of 4-bromo-2-aminophenol from 2-nitro-4-bromophenol, a Fe-Cr modified Raney-Ni catalyst was shown to be highly effective. google.com This modified catalyst provides high conversion of the nitro group and excellent selectivity by inhibiting the debromination side reaction. google.com
A more direct approach utilizing hydrogenation would be to start with 2-bromo-4-hydroxybenzonitrile. The catalytic hydrogenation of the nitrile (-C≡N) group, typically using catalysts like Raney Nickel or Palladium on carbon (Pd/C), would directly yield the primary aminomethyl (-CH₂NH₂) group, thus forming the target phenolic base in a single reductive step.
Optimization of Reaction Conditions and Yield Enhancement
Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing waste and side-product formation. The optimal conditions are highly dependent on the chosen synthetic route. nih.gov
For bromination strategies , key variables include temperature, solvent, and the molar ratio of the brominating agent. Low temperatures are often essential to control selectivity and prevent over-bromination. prepchem.com In reductive amination , optimization involves the choice of reducing agent, solvent, pH, and temperature. For instance, the reactivity of the borohydride reagent can be tuned for specific substrates. organic-chemistry.org In catalytic hydrogenation , the most critical factors are the choice of catalyst, catalyst loading, hydrogen pressure, temperature, and solvent. The use of catalyst modifiers, such as iron and chromium with Raney-Ni, can dramatically suppress side reactions like debromination and enhance the yield of the desired halogenated amine. google.com Automated, multi-stage optimization using flow chemistry can rapidly identify ideal conditions with a minimum number of experiments. nih.gov
| Synthetic Route | Key Parameters to Optimize | Objective | Typical Conditions / Findings |
|---|---|---|---|
| Bromination | Temperature, Solvent, Brominating Agent | Maximize mono-bromination at C2, minimize 2,6-dibromo product | Low temperature (-30°C to 5°C) in CS₂ or CCl₄ favors specific isomers. prepchem.com Mild reagents like PIDA-AlBr₃ can improve selectivity. nih.gov |
| Reductive Amination | Reducing Agent, pH, Solvent, Temperature | High conversion of aldehyde to primary amine, minimize side reactions | Choice of NaBH₄, NaBH₃CN, or NaBH(OAc)₃ depends on substrate reactivity. pH control is crucial for imine formation. organic-chemistry.org |
| Catalytic Hydrogenation (of Nitro-Phenol) | Catalyst Type, Catalyst Loading, H₂ Pressure, Temperature | High selectivity for amine, prevent debromination | Fe-Cr modified Raney-Ni catalyst shows low debromination rates (e.g., 0.3 mol%) and high yields (e.g., >89%). google.com |
Green Chemistry Principles in Synthetic Route Design
Incorporating green chemistry principles into the synthesis of this compound aims to reduce the environmental impact of the chemical process. This involves a thoughtful selection of reagents, solvents, and reaction conditions.
Safer Solvents and Reagents: A key green objective is to replace hazardous solvents. For example, in bromination reactions, traditional solvents like carbon disulfide and carbon tetrachloride are highly toxic and environmentally harmful. prepchem.com The development of synthetic routes in safer, bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) is a significant improvement. nih.gov Similarly, moving from hazardous reagents like molecular bromine to milder, operationally simpler brominating systems enhances safety. nih.gov
Waste Reduction: Telescoped or one-pot reactions, such as reductive amination where imine formation and reduction occur in the same vessel, reduce the number of workup and purification steps. organic-chemistry.org This minimizes solvent use and waste generation. Flow chemistry processes further contribute to waste reduction and increased safety by using smaller reactor volumes and enabling better control over reaction parameters. nih.gov
By prioritizing catalytic methods, choosing safer solvents, and designing more efficient one-pot or continuous flow processes, the synthesis of this compound can be aligned with the principles of sustainable chemical manufacturing.
Large-Scale Synthesis and Industrial Scalability Considerations
The industrial production of this compound necessitates a departure from small-scale laboratory procedures, with a heightened focus on efficiency, safety, and cost-effectiveness. The primary synthetic route involves the regioselective bromination of 4-aminomethylphenol. While straightforward in principle, scaling up this reaction introduces several challenges that must be addressed to ensure a viable and reproducible manufacturing process.
Key considerations for the large-scale synthesis include:
Solvent Selection and Recovery: The choice of solvent is critical for reaction efficiency, product isolation, and environmental impact. An ideal solvent should provide good solubility for the reactants, facilitate the reaction, and be easily recoverable to minimize waste and reduce costs.
Reaction Kinetics and Thermodynamics: A thorough understanding of the reaction kinetics and thermodynamics is essential for process control. Exothermic reactions, such as bromination, require efficient heat dissipation to prevent runaway reactions and ensure consistent product quality. This often involves the use of specialized reactors with advanced cooling systems.
Purification and Isolation: Developing a scalable and efficient purification method is a crucial aspect of industrial synthesis. Crystallization is a commonly employed technique for the purification of this compound, as it can effectively remove impurities and provide a product with high purity. The choice of crystallization solvent and the control of crystallization conditions are critical for obtaining the desired crystal form and particle size.
Process Safety and Environmental Impact: The handling of hazardous materials, such as bromine or other brominating agents, on a large scale requires stringent safety protocols and engineering controls. Furthermore, the environmental impact of the process must be minimized through waste reduction, solvent recycling, and the responsible disposal of byproducts.
Process Optimization and Key Parameters
The optimization of the synthetic process is a continuous effort to improve yield, purity, and throughput while reducing costs. For the synthesis of this compound, several key parameters are typically investigated and optimized.
A representative laboratory-scale synthesis involves the reaction of 4-aminomethylphenol with a brominating agent in a suitable solvent. The following table outlines a typical set of reaction parameters and the corresponding outcomes.
| Parameter | Value | Outcome |
| Starting Material | 4-Aminomethylphenol | - |
| Brominating Agent | N-Bromosuccinimide (NBS) | High regioselectivity for the ortho position. |
| Solvent | Acetonitrile | Good solubility for reactants. |
| Acid | Sulfuric Acid | Facilitates the reaction. |
| Temperature | 0-5 °C | Controls the reaction rate and minimizes byproduct formation. |
| Reaction Time | 1-2 hours | Sufficient for complete conversion. |
| Work-up | Aqueous work-up followed by extraction | Removes inorganic salts and other water-soluble impurities. |
| Purification | Crystallization from a suitable solvent system | Yields high-purity product. |
| Yield | Approximately 63% (for the hydrochloride salt) | A moderate yield with potential for optimization. |
Scaling up this process requires careful consideration of how these parameters will be controlled in a larger reactor. For instance, maintaining a consistent temperature throughout a large reaction vessel is more challenging than in a small laboratory flask.
Industrial Scalability Challenges and Solutions
Translating a laboratory-scale synthesis to an industrial process presents a unique set of challenges. The following table details some of the common challenges encountered in the scale-up of this compound synthesis and potential solutions.
| Challenge | Description | Potential Solutions |
| Heat Transfer | The bromination reaction is exothermic, and inefficient heat removal on a large scale can lead to temperature gradients, increased byproduct formation, and potential safety hazards. | Use of jacketed reactors with efficient cooling systems, controlled addition of the brominating agent, and potentially the use of flow chemistry reactors. |
| Mixing | Inadequate mixing in a large reactor can result in localized high concentrations of reactants, leading to non-uniform reaction conditions and reduced product quality. | Employment of appropriately designed agitators, baffles within the reactor, and computational fluid dynamics (CFD) modeling to optimize mixing. |
| Solid Handling | The handling of large quantities of solid reactants and products can be challenging, with risks of dust exposure and difficulties in achieving accurate dosing. | Use of closed-transfer systems, automated powder dispensing systems, and appropriate personal protective equipment (PPE). |
| Purification and Isolation | Crystallization on a large scale requires precise control over cooling rates, agitation, and seeding to ensure consistent crystal size and purity. Filtration and drying of large quantities of product also present logistical challenges. | Implementation of automated crystallization systems with in-situ monitoring, use of large-scale filtration and drying equipment (e.g., filter dryers), and optimization of washing procedures. |
| Process Control and Automation | Manual control of a large-scale process is often impractical and can lead to inconsistencies. | Implementation of a distributed control system (DCS) to monitor and control key process parameters such as temperature, pressure, pH, and addition rates. |
By systematically addressing these challenges through process development and engineering solutions, the robust and efficient industrial-scale production of high-quality this compound can be achieved. Continuous process improvement and the adoption of modern manufacturing technologies, such as flow chemistry, may offer further opportunities to enhance the efficiency, safety, and sustainability of the manufacturing process.
Reactivity Profiles of the Phenolic Hydroxyl Group
The phenolic hydroxyl (-OH) group is an electron-donating group that activates the aromatic ring, influencing its reactivity. The oxygen atom's lone pairs also allow it to act as a nucleophile in various reactions.
The oxidation of phenolic compounds, particularly aminophenols, is a well-studied transformation that can lead to the formation of quinones or quinone-like structures. rsc.org In the case of 4-(Aminomethyl)-2-bromophenol, the presence of both an activating hydroxyl group and an aminomethyl group on the benzene (B151609) ring makes it susceptible to oxidation.
The oxidation process can be initiated by various chemical or enzymatic oxidants. The reaction typically proceeds through the formation of a phenoxy radical, which can then undergo further oxidation and rearrangement. The oxidation of p-aminophenol, a related compound, yields N,N′-bis-(p-hydroxyphenyl)-2-hydroxy-5-amino-1,4-benzoquinone di-imine. rsc.org This suggests that the oxidation of 4-(Aminomethyl)-2-bromophenol could lead to complex, coupled products. The initial step is the formation of a quinone imine, a highly reactive intermediate. These intermediates can then undergo nucleophilic attack by another molecule of the parent aminophenol, leading to dimerization or polymerization. rsc.orgrsc.org The specific products formed are highly dependent on the reaction conditions, such as the oxidant used, pH, and solvent. rsc.org For instance, the oxidation of catechols can lead to the formation of ortho-quinones, which may tautomerize to more stable para-quinomethanes. researchgate.netnih.gov
Table 1: Potential Oxidation Products and Intermediates
| Starting Material | Oxidant Example | Key Intermediate | Potential Product Class |
|---|---|---|---|
| 4-(Aminomethyl)-2-bromophenol | Potassium Ferricyanide, Silver Oxide | Bromo-quinone imine | Substituted Benzoquinone Imines, Dimeric/Polymeric Structures |
| Substituted Catechols | Tyrosinase, Chemical Oxidants | Ortho-quinone | Para-quinomethanes |
The phenolic hydroxyl group can readily undergo etherification and esterification reactions, which are fundamental transformations for modifying the properties of the molecule.
Etherification: This reaction involves the conversion of the hydroxyl group into an ether linkage (-O-R). A common method is the Williamson ether synthesis, where the phenol is first deprotonated with a base (e.g., sodium hydroxide) to form a more nucleophilic phenoxide ion. This ion then reacts with an alkyl halide via nucleophilic substitution to form the ether. organic-chemistry.org Phase-transfer catalysts can be employed to facilitate the reaction between the aqueous phenoxide and the organic alkyl halide. google.com
Esterification: The phenolic hydroxyl group can react with carboxylic acids or their derivatives (such as acyl chlorides or anhydrides) to form esters (-O-C(O)R). Direct esterification with a carboxylic acid, known as Fischer esterification, is typically catalyzed by a strong acid and involves the removal of water to drive the equilibrium toward the product. rug.nl Alternatively, the reaction with more reactive acyl chlorides or anhydrides can be performed under basic conditions, often using a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). rug.nl Various catalysts, including Brønsted acids, Lewis acids, and solid acid catalysts, have been developed to improve the efficiency of esterification reactions. organic-chemistry.orggoogle.com
Table 2: Representative Etherification and Esterification Reactions
| Reaction Type | Reagents | Catalyst/Conditions | Product Functional Group |
|---|---|---|---|
| Etherification | Alkyl Halide (e.g., Ethyl Iodide) | Base (e.g., NaOH, K₂CO₃) | Alkoxy (-OR) |
| Esterification | Carboxylic Acid (e.g., Acetic Acid) | Acid Catalyst (e.g., H₂SO₄), Heat | Ester (-O-C(O)R) |
Transformations Involving the Primary Aminomethyl Moiety
The primary amine of the aminomethyl group (-CH₂NH₂) is a key site of reactivity, acting as a potent nucleophile due to the lone pair of electrons on the nitrogen atom.
The primary amine readily participates in reactions with electrophiles. One of the most significant transformations is amidation, the formation of an amide bond. This reaction is widely used in organic synthesis due to the stability of the resulting amide linkage. Amidation is typically achieved by reacting the amine with a carboxylic acid or a more reactive carboxylic acid derivative.
Direct amidation with a carboxylic acid requires high temperatures or the use of coupling agents to activate the carboxylic acid and facilitate the removal of water. ucl.ac.uk Common coupling agents include carbodiimides (e.g., DCC, EDC) and various boron-based reagents. ucl.ac.uk A more facile approach involves the use of activated carboxylic acid derivatives, such as acyl chlorides or esters. The reaction of the aminomethyl group with an acyl chloride is a highly efficient process that proceeds rapidly under mild conditions, often in the presence of a non-nucleophilic base to neutralize the HCl byproduct. ucl.ac.uk Visible-light photoredox catalysis has also emerged as a modern strategy for amide synthesis under mild conditions. nih.gov
Table 3: Common Amidation Methods
| Carboxylic Acid Source | Reagents/Conditions | Byproduct |
|---|---|---|
| Carboxylic Acid | Coupling Agent (e.g., EDC, HBTU) | Urea derivative, Water |
| Acyl Chloride | Base (e.g., Triethylamine) | HCl (neutralized by base) |
| Ester | Heat or Catalyst | Alcohol |
The primary aminomethyl group undergoes condensation reactions with aldehydes or ketones to form imines (-C=N-), also known as Schiff bases. masterorganicchemistry.comnih.gov This reversible reaction is a cornerstone of carbon-nitrogen double bond formation. youtube.com
The mechanism begins with the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon, forming a hemiaminal intermediate. internationaljournalcorner.com This is followed by the elimination of a water molecule, often facilitated by acid catalysis, to yield the imine. masterorganicchemistry.comyoutube.com The reaction is typically driven to completion by removing the water formed, for instance, by azeotropic distillation. researchgate.net Various catalysts, including acids, bases, and metal complexes, can be used to promote the reaction. researchgate.netorganic-chemistry.orgrsc.org Schiff bases are versatile intermediates in organic synthesis and are important in various biological contexts. ajrconline.org
Table 4: Imine/Schiff Base Formation
| Carbonyl Compound | Catalyst/Conditions | Key Intermediate | Product |
|---|---|---|---|
| Aldehyde (R'-CHO) | Mild Acid (e.g., Acetic Acid), Removal of H₂O | Hemiaminal | Aldimine (Schiff Base) |
The dual reactivity of the aminomethyl and hydroxyl groups makes 4-(Aminomethyl)-2-bromophenol a valuable building block for constructing more complex molecular architectures. The transformations discussed—amidation and imine formation—provide robust methods for attaching diverse substituents to the nitrogen atom, thereby extending the molecular framework.
For example, by reacting the aminomethyl group with a bifunctional molecule containing both a carboxylic acid and another reactive group, complex heterocyclic systems can be synthesized. Similarly, the formation of a Schiff base with a functionalized aldehyde or ketone introduces new reactive sites into the molecule. These derivatization strategies allow for the systematic modification of the compound's structure, which is a fundamental approach in fields like medicinal chemistry and materials science for tuning molecular properties. The amide and imine linkages provide stable and predictable connections for building larger, more elaborate molecular scaffolds.
Reactivity of the Aromatic Bromine Atom
The carbon-bromine bond on the aromatic ring is a key site for functionalization, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is prominently featured in transition metal-catalyzed cross-coupling reactions and can also be observed in nucleophilic substitutions under specific conditions.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the site of the aromatic bromine atom. libretexts.orglibretexts.org The general mechanism for these reactions involves a catalytic cycle that begins with the oxidative addition of the aryl bromide to a palladium(0) complex. mdpi.comnobelprize.org This is followed by a transmetalation step with an organometallic reagent (in Suzuki and Sonogashira reactions) or coordination of an amine (in Buchwald-Hartwig amination), and concludes with a reductive elimination step that forms the final product and regenerates the palladium(0) catalyst. libretexts.orgmdpi.com
Suzuki Reaction: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a base. libretexts.orgnobelprize.org It is widely used for the formation of biaryl structures. For 4-(aminomethyl)-2-bromophenol, this would allow for the introduction of a new aryl or vinyl group at the C-2 position.
Sonogashira Reaction: This reaction involves the coupling of the aryl bromide with a terminal alkyne, co-catalyzed by palladium and copper complexes. libretexts.org It is a reliable method for forming aryl-alkyne bonds.
Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a strong base. This would allow for the synthesis of diarylamines or alkylarylamines from the parent compound.
The presence of the hydroxyl and aminomethyl groups can influence the efficiency of these reactions. The Lewis basicity of the oxygen and nitrogen atoms could potentially lead to coordination with the palladium center, which in some cases can deactivate the catalyst. mdpi.com Therefore, optimization of reaction conditions, such as the choice of ligands, base, and solvent, is often necessary to achieve high yields.
| Reaction | Coupling Partner | Typical Catalyst System | Product Type |
|---|---|---|---|
| Suzuki | Ar'-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Biaryl |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Amine Base | Aryl-alkyne |
| Buchwald-Hartwig | R₂'NH | Pd₂(dba)₃, Ligand (e.g., BINAP), Strong Base (e.g., NaOt-Bu) | Arylamine |
Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group, such as bromide, on an aromatic ring by a nucleophile. wikipedia.org The reaction typically proceeds through an addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglumenlearning.com
For an SNAr reaction to occur readily, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (such as nitro groups) at the ortho and/or para positions relative to the leaving group. wikipedia.orgchemistrysteps.com These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate. lumenlearning.com
The 4-(aminomethyl)-2-bromophenol ring is not inherently activated for SNAr. The hydroxyl group is an electron-donating group, which destabilizes the anionic intermediate required for the classical SNAr mechanism. Consequently, displacing the bromine atom with a nucleophile via this pathway would require harsh reaction conditions, such as very high temperatures or the use of extremely strong nucleophiles. libretexts.org An alternative, the elimination-addition (benzyne) mechanism, can occur with very strong bases like sodium amide, but this often leads to a mixture of regioisomers. chemistrysteps.com Recent strategies have explored leveraging radical intermediates to activate otherwise inert aryl halides toward nucleophilic substitution. osti.gov
Directed ortho-Metalation (DoM) is a technique for deprotonating an aromatic ring specifically at a position ortho to a directing metalation group (DMG). wikipedia.org The DMG, typically a heteroatom-containing functional group, coordinates to an organolithium base, directing deprotonation to the adjacent position. baranlab.org In 4-(aminomethyl)-2-bromophenol, both the hydroxyl group and the aminomethyl group can act as DMGs. The relative directing strength of these groups would determine the site of lithiation. The hydroxyl group is a powerful DMG, which would direct metalation to the C-3 position. The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a new substituent regioselectively. wikipedia.org
The Halogen Dance is a base-catalyzed isomerization reaction in which a halogen atom migrates from one position to another on an aromatic ring. wikipedia.orgnucleos.com The mechanism is thought to involve a series of deprotonation and halogen transfer steps between aryl anion and neutral aryl halide molecules. ias.ac.in This phenomenon is typically observed under strongly basic conditions, similar to those used for DoM. wikipedia.org For 4-(aminomethyl)-2-bromophenol, treatment with a strong base like lithium diisopropylamide (LDA) could potentially induce deprotonation of the ring, initiating a process where the bromine atom at C-2 migrates to an alternative, thermodynamically more stable position on the ring. whiterose.ac.uk The ultimate position of the halogen is governed by the thermodynamic stability of the intermediates. wikipedia.org
Electrophilic Aromatic Substitution on the Phenolic Ring System
Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds, where an electrophile replaces a hydrogen atom on the ring. wikipedia.org The rate and regioselectivity of the reaction are governed by the electronic properties of the substituents already present. masterorganicchemistry.com
In 4-(aminomethyl)-2-bromophenol, the substituents have competing effects:
Hydroxyl (-OH) group: This is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring via resonance. wikipedia.orgyoutube.com
Bromine (-Br) atom: This is a deactivating, ortho-, para-directing group. It withdraws electron density inductively (deactivating) but directs substitution via resonance.
Aminomethyl (-CH₂NH₂) group: In its neutral form, it is weakly activating. However, under the acidic conditions often used for EAS, the amine will be protonated to form -CH₂NH₃⁺. This ammonium group is strongly deactivating and meta-directing due to its powerful electron-withdrawing inductive effect.
| Substituent | Position | Electronic Effect | Directing Influence |
|---|---|---|---|
| -OH | C-1 | Activating | ortho, para |
| -Br | C-2 | Deactivating | ortho, para |
| -CH₂NH₃⁺ (acidic) | C-4 | Strongly Deactivating | meta |
Kinetic and Thermodynamic Aspects of Reactions
The feasibility and outcome of the reactions involving 4-(aminomethyl)-2-bromophenol are governed by both kinetic and thermodynamic factors.
Kinetics: This relates to the rate of reaction and the activation energy of the transition state.
In palladium-catalyzed cross-coupling , the reaction rate is influenced by factors such as the catalyst concentration, the nature of the ligand, the temperature, and the reactivity of the C-Br bond. The oxidative addition step is often rate-limiting. libretexts.org
SNAr reactions on unactivated substrates like this phenol derivative have very high activation energies and are thus kinetically unfavorable under standard conditions. osti.gov
Electrophilic aromatic substitution rates are dramatically increased by the activating hydroxyl group but would be severely slowed under acidic conditions due to the formation of the deactivating ammonium ion. The formation of the Wheland intermediate is the rate-determining step. lumenlearning.com
Thermodynamics: This relates to the relative stability of reactants and products and determines the position of equilibrium.
Most cross-coupling reactions are thermodynamically favorable, leading to the formation of stable C-C or C-N bonds.
The halogen dance is a thermodynamically driven process, where the rearrangement proceeds toward the most stable regioisomer of the brominated aryl anion. wikipedia.org
In electrophilic aromatic substitution , the re-aromatization of the ring in the final step provides a strong thermodynamic driving force for the reaction to proceed to completion. lumenlearning.com
Kinetic and thermodynamic parameters for reactions involving bromophenols can be experimentally determined using techniques like temperature-jump studies to measure rate constants (kf, kb) and spectrophotometry to determine equilibrium constants (K). rsc.org Such studies reveal how factors like steric hindrance and inductive effects influence the reaction's energy profile. rsc.orgijnrd.org
| Reaction Type | Key Kinetic Factors | Key Thermodynamic Factors |
|---|---|---|
| Pd Cross-Coupling | Catalyst activity, ligand choice, temperature | Formation of stable C-C or C-N bonds |
| SNAr | High activation energy (unless activated) | Stability of Meisenheimer complex |
| Halogen Dance | Basicity of medium, temperature | Relative stability of aryl anion intermediates |
| EAS | Electrophile strength, substituent effects | Re-aromatization of the ring |
Design and Synthesis of Advanced Derivatives and Analogues
Structural Modifications at the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a key site for structural derivatization, primarily through etherification and esterification reactions. These modifications can significantly alter the compound's solubility, lipophilicity, and hydrogen-bonding capabilities.
Etherification: The most common method for preparing ether derivatives from phenols is the Williamson ether synthesis. britannica.commasterorganicchemistry.comlibretexts.org This reaction involves the deprotonation of the phenolic hydroxyl group with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a phenoxide ion. This nucleophilic phenoxide then undergoes an Sₙ2 reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl (B1604629) chloride) to yield the corresponding ether. masterorganicchemistry.comlibretexts.org For sterically hindered ethers, copper-catalyzed methods can be employed. nih.gov
Esterification: Phenolic esters are typically synthesized by reacting the phenol (B47542) with an acyl chloride or acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. This reaction proceeds through nucleophilic acyl substitution, where the phenol attacks the electrophilic carbonyl carbon of the acylating agent.
| Derivative Type | R-Group | Potential Reagents | Synthetic Method |
|---|---|---|---|
| Ether | -CH₃ (Methyl) | Methyl iodide (CH₃I), NaH | Williamson Ether Synthesis |
| Ether | -CH₂CH₃ (Ethyl) | Ethyl bromide (CH₃CH₂Br), K₂CO₃ | Williamson Ether Synthesis |
| Ether | -CH₂Ph (Benzyl) | Benzyl chloride (PhCH₂Cl), K₂CO₃ | Williamson Ether Synthesis |
| Ester | -C(O)CH₃ (Acetate) | Acetyl chloride or Acetic anhydride, Pyridine | Esterification |
| Ester | -C(O)Ph (Benzoate) | Benzoyl chloride, Triethylamine | Esterification |
Diversification Strategies at the Aminomethyl Moiety
The primary amine of the aminomethyl group serves as a versatile handle for a variety of chemical transformations, including N-alkylation, N-acylation, and the formation of Schiff bases.
N-Alkylation and N-Acylation: The primary amine can be converted into secondary or tertiary amines through N-alkylation with alkyl halides. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄), is another effective method for introducing alkyl groups. N-acylation with acyl chlorides or anhydrides yields stable amide derivatives, which can introduce new functional groups and alter the electronic properties of the nitrogen atom.
Schiff Base Formation: The condensation of the primary amine with various aldehydes and ketones provides a straightforward route to imines, commonly known as Schiff bases. researchgate.netorientjchem.orgnih.govacademicjournals.org These compounds are important intermediates and are widely used as ligands in coordination chemistry due to the coordinating ability of the imine nitrogen. rsc.org The reaction is typically carried out in an alcohol solvent, sometimes with acid catalysis, and proceeds via a nucleophilic addition-elimination mechanism. researchgate.netbyjus.com
| Derivative Type | Key Reagent | Functional Group Formed | Synthetic Method |
|---|---|---|---|
| Secondary Amine | Methyl iodide (CH₃I) | -NH(CH₃) | N-Alkylation |
| Amide | Acetyl chloride | -NHC(O)CH₃ | N-Acylation |
| Schiff Base (Imine) | Benzaldehyde | -N=CHPh | Condensation |
| Schiff Base (Imine) | Salicylaldehyde | -N=CH(C₆H₄-2-OH) | Condensation |
| Secondary Amine | Acetone, NaBH₄ | -NH-CH(CH₃)₂ | Reductive Amination |
Halogen Atom Manipulation and Substitution
The bromine atom at the C2 position of the phenol ring is a valuable site for introducing further complexity through transition metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds.
Carbon-Carbon Bond Formation: The Suzuki-Miyaura coupling reaction, which utilizes a palladium catalyst to couple the aryl bromide with a boronic acid or ester, is a powerful tool for forming new C-C bonds. This allows for the introduction of various aryl, heteroaryl, or alkyl groups at this position.
Carbon-Nitrogen Bond Formation: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of C-N bonds between an aryl halide and an amine. wikipedia.orglibretexts.orgorganic-chemistry.orgacsgcipr.orgnih.gov This reaction provides a direct method to synthesize N-aryl derivatives by replacing the bromine atom with a primary or secondary amine, significantly expanding the structural diversity of the scaffold.
While direct substitution of bromine with other halogens like fluorine, chlorine, or iodine is possible through various methods, cross-coupling reactions are more commonly employed for building molecular complexity from aryl bromides.
| Reaction Type | Coupling Partner | Catalyst System (Example) | Resulting Structure |
|---|---|---|---|
| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Biphenyl derivative |
| Suzuki Coupling | Methylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | 2-Methyl derivative |
| Buchwald-Hartwig Amination | Aniline | Pd₂(dba)₃, BINAP, NaOtBu | N-phenyl derivative |
| Buchwald-Hartwig Amination | Morpholine | Pd(OAc)₂, XPhos, Cs₂CO₃ | Morpholine-substituted derivative |
Synthesis of Binucleating Ligands Incorporating the 4-(Aminomethyl)-2-bromophenol (B1281270) Scaffold
The 4-(Aminomethyl)-2-bromophenol scaffold is well-suited for the construction of binucleating ligands, which are molecules capable of binding two metal ions in close proximity. ias.ac.inresearchgate.netdigitalnz.org A common strategy to achieve this is through the Mannich reaction, which involves the condensation of an amine, formaldehyde (B43269), and a compound with an active hydrogen. byjus.comorganicreactions.orglibretexts.orgadichemistry.comnih.gov
In this context, the 4-(Aminomethyl)-2-bromophenol can serve as the starting phenol. A Mannich reaction can be used to introduce an additional aminomethyl arm at the C6 position (ortho to the hydroxyl group), creating a second coordination site. ias.ac.in For example, reacting the scaffold with formaldehyde and a secondary amine (e.g., piperidine, morpholine) or an amino acid (e.g., proline) can install a new chelating arm, resulting in an unsymmetrical binucleating ligand. ias.ac.in The original aminomethyl group and the phenolic oxygen form one binding pocket, while the newly introduced arm forms the second. Such ligands are of significant interest in coordination chemistry and for modeling the active sites of metalloenzymes.
| Second Amine Component | Reaction Type | Potential Ligand Structure |
|---|---|---|
| N-methyl piperazine | Mannich Reaction | Unsymmetrical ligand with two distinct N-donor arms |
| Proline | Mannich Reaction | Ligand with an amino acid chelating arm |
| Diethylamine | Mannich Reaction | Ligand with a simple dialkylaminomethyl arm |
Exploration of Spirocyclic and Other Constrained Architectural Derivatives
The development of spirocyclic derivatives from the 4-(Aminomethyl)-2-bromophenol scaffold represents a sophisticated strategy for creating three-dimensional, structurally rigid molecules. Spirocycles, particularly spirooxindoles, are prevalent in many biologically active natural products and pharmaceuticals. nih.govnih.govrsc.orgrsc.org
One potential approach involves a multi-component reaction where the aminophenol acts as one of the key building blocks. For instance, a three-component reaction between an arylamine (such as our scaffold), isatin, and a 1,3-dicarbonyl compound can lead to the formation of spiro[dihydropyridine-oxindole] derivatives. beilstein-journals.org Another strategy involves the dearomative [5+1] annulation of aminophenols with specific aldehydes to generate spiro[chromane-cyclohexadienone] structures. nih.govnih.govresearchgate.net
Furthermore, intramolecular cyclization reactions can be designed to create constrained architectures. rsc.orgrsc.orgnih.gov By first modifying the aminomethyl group with a suitable functional handle, it may be possible to induce cyclization onto the aromatic ring or with a group installed at the phenolic oxygen, leading to novel heterocyclic systems.
| Target Architecture | Potential Synthetic Strategy | Key Reagents |
|---|---|---|
| Spiro[dihydropyridine-oxindole] | Three-component reaction | Isatin, Cyclopentane-1,3-dione |
| Spiro[chromane-cyclohexadienone] | Dearomative [5+1] Annulation | O-alkyl ortho-oxybenzaldehydes, Sc(OTf)₃ |
| Fused Dihydro-oxazine | Intramolecular Cyclization | Alkylation with a halo-aldehyde followed by cyclization |
Stereoselective Synthesis of Chiral Analogues
Introducing chirality into the 4-(Aminomethyl)-2-bromophenol framework can be achieved through several stereoselective synthetic methods, leading to enantiomerically pure or enriched analogues. uvic.cafrontiersin.org Such chiral molecules are of paramount importance in medicinal chemistry, where enantiomers often exhibit different biological activities.
Asymmetric Reduction: A common strategy is to first convert one of the existing functional groups into a prochiral precursor. For example, the aminomethyl group could be oxidized to an aldehyde, which is then converted to a prochiral ketone via Grignard addition. Subsequent asymmetric reduction of this ketone, using chiral catalysts such as those derived from oxazaborolidines (CBS reduction) or transition metals with chiral ligands, would yield a chiral secondary alcohol. wikipedia.orgmdpi.com Biocatalytic reductions using enzymes or whole-cell systems also offer a powerful and highly selective alternative. nih.govnih.govoup.com
Catalytic Asymmetric Synthesis: Chiral catalysts can be employed directly in reactions involving the scaffold. For example, the asymmetric addition of nucleophiles to an imine formed from the aminomethyl group can generate a new stereocenter. Chiral aminophenol-derived organocatalysts have been shown to be effective in the asymmetric addition of organoboron reagents to imines. beilstein-journals.org Similarly, asymmetric synthesis can be used to construct chiral γ-amino ketones from imine precursors. nih.gov
Chiral Resolution: A classical approach involves the synthesis of a racemic mixture of a derivative, followed by resolution using a chiral resolving agent to separate the enantiomers.
| Strategy | Description | Example Precursor/Catalyst |
|---|---|---|
| Asymmetric Reduction | Stereoselective reduction of a prochiral ketone derivative. | Corey-Bakshi-Shibata (CBS) catalyst, Chiral Ru-BINAP complexes |
| Biocatalytic Reduction | Enzyme-mediated reduction of a prochiral ketone. | Yeast (e.g., R. glutinis), Isolated dehydrogenases |
| Catalytic Asymmetric Addition | Addition of a nucleophile to an imine derivative using a chiral catalyst. | Chiral aminophenol organocatalysts, Chiral phase-transfer catalysts |
| Chiral Pool Synthesis | Incorporation of a chiral fragment from a readily available natural source. | Starting from a chiral amino acid or alcohol |
Applications in Advanced Organic Synthesis and Materials Science
Utilization as a Versatile Building Block in Multistep Organic Synthesis
4-(Aminomethyl)-2-bromophenol (B1281270) hydrobromide serves as a versatile building block in multistep organic synthesis, particularly in the construction of bioactive molecules and natural product analogues. The strategic positioning of the amino, hydroxyl, and bromo substituents on the phenyl ring allows for a variety of chemical transformations. The bromine atom, for instance, is amenable to cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental steps in the synthesis of more complex scaffolds.
The aminomethyl and hydroxyl groups offer sites for nucleophilic attack or for the introduction of protecting groups, allowing for sequential and controlled modifications of the molecule. This controlled reactivity is crucial in multi-step syntheses where specific reaction sequences are necessary to achieve the desired target molecule. For instance, bromophenols are known precursors in the synthesis of various natural products found in marine life, which often exhibit a range of biological activities, including antioxidant and antimicrobial properties. The synthesis of these natural products and their derivatives often involves multiple steps where the bromophenol core is systematically elaborated.
Table 1: Examples of Reactions Utilizing Bromophenol Scaffolds in Multistep Synthesis
| Reaction Type | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| Cross-coupling | Palladium catalyst, boronic acid/ester | Biaryl compounds | |
| Etherification | Alkyl halide, base | Aryl ethers | |
| Demethylation | BBr₃ | Polyhydroxylated aromatics |
Precursor for Complex Heterocyclic Systems
The bifunctional nature of the aminophenol core in 4-(Aminomethyl)-2-bromophenol hydrobromide makes it an ideal starting material for the synthesis of various complex heterocyclic systems. The ortho-disposition of the hydroxyl and aminomethyl groups (after deprotection/neutralization of the hydrobromide salt) facilitates intramolecular cyclization reactions to form five- or six-membered heterocyclic rings.
One of the most prominent applications of o-aminophenols is in the synthesis of benzoxazoles . These heterocyclic moieties are present in a wide array of biologically active compounds. The general synthetic strategy involves the condensation of the o-aminophenol with a carboxylic acid or its derivative, followed by a cyclodehydration step. The specific substitution pattern of this compound would lead to the formation of 6-bromo-4-(aminomethyl)benzoxazole derivatives, which can be further functionalized.
Another important class of heterocycles accessible from this precursor are phenoxazines . The synthesis of phenoxazine (B87303) derivatives can be achieved through the oxidative condensation of two molecules of an aminophenol or the condensation of an aminophenol with a catechol or a quinone derivative. The resulting phenoxazine core is a key structural motif in various dyes and pharmacologically active compounds.
Table 2: Heterocyclic Systems Derived from Aminophenol Precursors
| Heterocyclic System | General Synthetic Method | Key Reagents | Reference |
|---|---|---|---|
| Benzoxazoles | Condensation and cyclodehydration | Carboxylic acids, aldehydes, or nitriles |
Role in the Synthesis of Ligands for Catalysis
The aminophenol moiety is a well-established platform for the design of ligands for transition metal-catalyzed reactions. This compound can be readily converted into a variety of multidentate ligands, such as Schiff base ligands, by condensation of the amino group with an appropriate aldehyde or ketone.
These Schiff base ligands, often featuring N,O-donor atoms, can coordinate with a wide range of metal ions (e.g., Cu(II), Ni(II), Co(II), Pd(II)) to form stable metal complexes. The electronic and steric properties of the resulting catalyst can be fine-tuned by modifying the substituents on the Schiff base ligand. The presence of the bromo substituent on the aromatic ring of the ligand derived from this compound can influence the electron density at the metal center, thereby modulating its catalytic activity.
These metal complexes have shown catalytic activity in various organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. Furthermore, the chirality can be introduced into the ligand structure, for example, by using a chiral aldehyde or ketone in the Schiff base condensation, leading to the development of catalysts for asymmetric synthesis.
Table 3: Catalytic Applications of Metal Complexes with Aminophenol-based Ligands
| Catalytic Reaction | Metal Ion | Ligand Type | Reference |
|---|---|---|---|
| Oxidation of Alcohols | Cu(II), Co(II) | Schiff Base | |
| Reduction of Nitroarenes | Cu(II) | Schiff Base | |
| Asymmetric Henry Reaction | Cu(II) | Chiral Schiff Base |
Integration into Polymeric Architectures
The reactive functional groups of this compound make it a suitable monomer or functionalizing agent for the synthesis of advanced polymeric materials.
Conjugated microporous polymers (CMPs) are a class of porous organic polymers characterized by their extended π-conjugation and permanent microporosity. The synthesis of CMPs often involves the cross-coupling of aromatic monomers. The bromine atom in this compound can participate in various cross-coupling reactions, such as Suzuki or Sonogashira coupling, to form a rigid, cross-linked network. The aminophenol moiety can be incorporated to introduce specific functionalities and to modulate the electronic properties of the resulting polymer. The inherent porosity of CMPs makes them promising materials for applications in gas storage and separation, and heterogeneous catalysis.
Beyond CMPs, this compound can be used to synthesize other types of functional polymers. The amino and hydroxyl groups can be utilized in polycondensation or polyaddition reactions to form polyesters, polyamides, or polyurethanes. The incorporation of this monomer can impart specific properties to the polymer, such as thermal stability, flame retardancy, or the ability to coordinate with metal ions. Furthermore, the monomer can be grafted onto existing polymer backbones to introduce desired functionalities.
Applications in Supramolecular Chemistry and Self-Assembly
The ability of this compound to participate in non-covalent interactions, such as hydrogen bonding (via the hydroxyl and amino groups) and halogen bonding (via the bromine atom), makes it an interesting building block in supramolecular chemistry and crystal engineering. These directional interactions can be exploited to construct well-defined supramolecular architectures in the solid state.
The self-assembly of molecules into ordered structures is a powerful bottom-up approach for the fabrication of functional nanomaterials. While specific studies on the self-assembly of this compound are not extensively reported, related aminophenol derivatives have been shown to act as linkers in the self-assembly of nanoparticles and in the formation of metal-organic frameworks. The interplay of hydrogen bonding, π-π stacking, and potentially halogen bonding can guide the assembly of this molecule into higher-order structures with interesting properties and potential applications in sensing, catalysis, and materials science.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic properties of molecules. nih.gov DFT methods are used to determine optimized molecular geometries, electronic energies, and the distribution of electron density, which in turn allows for the prediction of various chemical descriptors. nih.gov
For phenolic compounds, DFT calculations can elucidate how substituents, such as bromine and aminomethyl groups, influence the electronic environment of the aromatic ring and the hydroxyl group. Studies on a wide range of bromophenols have shown that the number and position of bromine atoms systematically affect structural parameters and molecular properties. bohrium.com For instance, increasing bromine substitution tends to lengthen the O-H bond, decrease the C-O bond length, and cause a red shift in the O-H stretching frequency. bohrium.com These calculations help in predicting the reactivity of the molecule, including its acidity and antioxidant potential.
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key concepts in predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.
In a DFT study on N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide, a related compound containing a bromophenoxy moiety, the HOMO and LUMO energies were calculated to understand its charge transfer capabilities. nih.gov For many organic molecules, the HOMO is often localized on electron-rich regions, while the LUMO is found on electron-deficient areas. This analysis is vital for predicting sites of electrophilic and nucleophilic attack.
Table 1: Illustrative DFT-Calculated Properties for a Related Bromophenol Derivative (Note: Data is for a representative bromophenol derivative and not 4-(Aminomethyl)-2-bromophenol (B1281270) hydrobromide)
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -5.8 eV | Indicates electron-donating capability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 4.6 eV | Relates to chemical reactivity and stability |
Conformer Analysis and Molecular Dynamics Simulations
The biological activity of a flexible molecule like 4-(Aminomethyl)-2-bromophenol is often dependent on its three-dimensional shape or conformation. Conformer analysis aims to identify the stable, low-energy arrangements of the atoms in a molecule. This is typically done by systematically rotating rotatable bonds and calculating the potential energy of each resulting conformation.
MD simulations can reveal the stability of different conformers, the transitions between them, and the influence of solvent on the conformational equilibrium. For a molecule with both a hydroxyl and an amino group, intramolecular hydrogen bonding can play a significant role in determining the preferred conformation, and MD simulations are well-suited to study these interactions.
Reaction Pathway Analysis and Transition State Modeling
Theoretical methods can be used to map out the potential energy surface of a chemical reaction, identifying the most likely pathway from reactants to products. nih.gov This involves locating and characterizing the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.
For a compound like 4-(Aminomethyl)-2-bromophenol, this type of analysis could be used to study its synthesis, degradation, or metabolic pathways. For example, the oxidation of the phenol (B47542) group is a common metabolic reaction, and transition state modeling could be used to investigate the mechanism of this process and predict the likely products. While specific studies on this molecule are not available, DFT has been used to investigate the thermodynamic properties and bond dissociation energies of aminophenol isomers, providing insights into their reactivity. researchgate.net
Ligand-Protein Interaction Modeling and Scaffold Design
Understanding how a molecule like 4-(Aminomethyl)-2-bromophenol interacts with biological targets such as proteins is crucial for its potential application in drug discovery. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. e-nps.or.kr This method involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and scoring them based on their predicted binding affinity.
Docking studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For example, in a study of 4-aminophenol (B1666318) derivatives, molecular docking was used to investigate their interactions with DNA and their potential as antidiabetic agents. nih.gov
The 4-(Aminomethyl)-2-bromophenol structure can be considered a molecular scaffold that can be chemically modified to optimize its binding to a specific target. Computational modeling can guide this process by predicting how different modifications will affect the binding affinity and selectivity. By analyzing the binding mode of the initial scaffold, researchers can identify positions where modifications are likely to enhance interactions with the protein. This iterative process of computational design and experimental validation is a cornerstone of modern structure-based drug design.
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., 1H, 13C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the molecular framework.
¹H NMR Spectroscopy: The proton NMR spectrum gives insights into the number, environment, and connectivity of hydrogen atoms. For 4-(Aminomethyl)-2-bromophenol (B1281270) hydrobromide, the spectrum is expected to show distinct signals for the aromatic, methylene (B1212753) (-CH₂-), and heteroatom-bound protons (-OH and -NH₃⁺). The aromatic region would display signals for the three protons on the benzene (B151609) ring, with their chemical shifts and splitting patterns dictated by the electronic effects of the bromo, hydroxyl, and aminomethyl substituents. The protons of the hydroxyl and ammonium (B1175870) groups are exchangeable and often appear as broad singlets; their chemical shifts can vary with solvent, concentration, and temperature.
Predicted ¹H NMR Data for 4-(Aminomethyl)-2-bromophenol
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-3 | ~7.3 | d | ~2.0 |
| H-5 | ~7.1 | dd | ~8.5, 2.0 |
| H-6 | ~6.9 | d | ~8.5 |
| -CH₂- | ~4.0 | s | - |
| -OH | Variable | br s | - |
| -NH₃⁺ | Variable | br s | - |
Note: Data is predicted and may vary based on solvent and experimental conditions. 'd' denotes doublet, 'dd' denotes doublet of doublets, 's' denotes singlet, 'br s' denotes broad singlet.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about their chemical environment (e.g., hybridization, attached electronegative atoms). The spectrum for this compound is expected to show six unique signals for the aromatic carbons and one signal for the aliphatic methylene carbon.
Predicted ¹³C NMR Data for 4-(Aminomethyl)-2-bromophenol
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 (C-OH) | ~150-155 |
| C-2 (C-Br) | ~110-115 |
| C-3 | ~130-135 |
| C-4 (C-CH₂NH₃⁺) | ~125-130 |
| C-5 | ~120-125 |
| C-6 | ~115-120 |
| -CH₂- | ~40-45 |
Note: Data is predicted based on standard substituent effects.
2D NMR Spectroscopy: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the structural assignment. COSY would establish the coupling relationships between adjacent protons (e.g., H-5 with H-3 and H-6), while HSQC would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the 1D spectra.
Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis (e.g., HRMS, FAB MS)
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and molecular formula of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition.
For the free base form, 4-(aminomethyl)-2-bromophenol, the monoisotopic mass is 200.97893 Da. uni.lu HRMS analysis would typically be performed using electrospray ionization (ESI), which is well-suited for polar molecules. The exact mass of the protonated molecular ion [M+H]⁺ would be measured and compared to the calculated value to confirm the molecular formula, C₇H₉BrNO⁺. uni.lu
Predicted High-Resolution Mass Spectrometry Data
| Adduct | Molecular Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | C₇H₉BrNO⁺ | 201.98621 |
| [M+Na]⁺ | C₇H₈BrNNaO⁺ | 223.96815 |
| [M-H]⁻ | C₇H₇BrNO⁻ | 199.97165 |
Data sourced from predicted values for the free base. uni.lu
Fast Atom Bombardment (FAB) is another soft ionization technique particularly useful for non-volatile and thermally labile compounds, including salts like hydrobromides. In FAB-MS, the sample, dissolved in a matrix like glycerol, is bombarded with a high-energy beam of neutral atoms (e.g., Xenon), leading to the desorption and ionization of the analyte molecules. This would be an effective method to analyze the intact hydrobromide salt.
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), would provide further structural information. Likely fragmentation pathways for the [M+H]⁺ ion would include benzylic cleavage to lose the NH₃ group or cleavage of the C-Br bond.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The IR spectrum of 4-(Aminomethyl)-2-bromophenol hydrobromide is expected to exhibit several key absorption bands. A very broad band in the region of 3400-2500 cm⁻¹ would be characteristic of the overlapping O-H (phenolic) and N-H (from the -NH₃⁺ salt) stretching vibrations, with the breadth resulting from extensive hydrogen bonding. Aromatic C-H stretching would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene group would be observed just below 3000 cm⁻¹. The aromatic C=C ring stretching vibrations typically produce a series of sharp peaks in the 1600-1450 cm⁻¹ region. A band corresponding to the C-Br stretch is expected at lower frequencies, typically in the 600-500 cm⁻¹ range.
Expected Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Phenolic O-H | Stretch, H-bonded | 3400-3200 (broad) |
| Ammonium N-H | Stretch | 3200-2800 (broad) |
| Aromatic C-H | Stretch | 3100-3000 |
| Aliphatic C-H | Stretch | 3000-2850 |
| Aromatic C=C | Ring Stretch | 1600-1450 |
| C-Br | Stretch | 600-500 |
Note: These are general ranges and can vary.
Raman spectroscopy would provide complementary information. While the O-H and N-H stretches are often weak in Raman spectra, the aromatic ring vibrations and the C-Br stretch are typically strong, making this technique useful for confirming the presence of the substituted benzene ring.
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray crystallography is the most powerful method for determining the exact three-dimensional structure of a molecule in the solid state. nih.gov This technique provides unambiguous information on bond lengths, bond angles, and torsional angles, confirming the atomic connectivity and substitution pattern on the aromatic ring.
For this compound, an X-ray crystal structure would definitively establish the ionic nature of the compound, showing the protonated aminomethyl group (-CH₂NH₃⁺) and the bromide counter-ion (Br⁻). Furthermore, it would reveal the intricate network of intermolecular interactions that stabilize the crystal lattice. This includes hydrogen bonds between the phenolic hydroxyl group, the ammonium group, and the bromide ion. Analyzing these non-covalent interactions is crucial for understanding the compound's physical properties, such as its melting point and solubility. While this technique is definitive, no public crystal structure data for this specific compound has been reported in the searched literature.
UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is used to study molecules containing π-electron systems and conjugated structures.
The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene ring. These absorptions arise from π → π* electronic transitions within the aromatic system. The presence of the hydroxyl (-OH), bromo (-Br), and protonated aminomethyl (-CH₂NH₃⁺) groups, which act as auxochromes, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. The exact position of the absorption maxima (λ_max) and the molar absorptivity (ε) would be sensitive to the solvent used, a phenomenon known as solvatochromism.
Strategic Significance in Medicinal Chemistry Research and Drug Design Scaffolds
Development of Chemical Scaffolds for Kinase Inhibitor Research
The development of kinase inhibitors is a cornerstone of modern oncology and immunology research. Chemical scaffolds are fundamental to this process, providing a core structure from which libraries of compounds can be synthesized and tested. The 1,4-quinone core, for example, is recognized as a privileged structural scaffold in many pharmaceuticals. nih.gov The aminophenol structure within 4-(Aminomethyl)-2-bromophenol (B1281270) is a key precursor that can be elaborated into more complex systems.
The general approach involves using a core structure, or scaffold, to correctly position functional groups that can interact with the ATP-binding site of a target kinase, effectively inhibiting its function. nih.gov The design of such inhibitors often employs strategies like "scaffold hopping," where a known active scaffold is replaced with a novel one to improve properties like potency, selectivity, or pharmacokinetics. nih.govnih.gov The presence of the amino, bromo, and hydroxyl groups on the 4-(Aminomethyl)-2-bromophenol scaffold offers chemists multiple reactive handles to build upon, allowing for the systematic exploration of the chemical space around a target kinase. For example, multi-target tyrosine kinase inhibitors (TKIs) have shown significant promise in preclinical and clinical studies for treating various cancers. nih.gov The development of these complex molecules often relies on versatile starting materials like substituted phenols to construct the final inhibitor framework.
Precursors for Modulators of Biological Pathways and Receptor Ligands
The structure of 4-(Aminomethyl)-2-bromophenol hydrobromide makes it an ideal precursor for synthesizing molecules that can modulate various biological pathways and act as ligands for cellular receptors. The synthesis of novel bioactive phenols often relies on the modification of simpler phenol (B47542) derivatives. mdpi.com The aminomethyl and hydroxyl groups can be modified to create compounds that interact with specific biological targets.
Research has demonstrated the synthesis of novel bromophenol derivatives from related starting materials that exhibit potent inhibitory effects on key enzymes. mdpi.com For instance, newly synthesized bromophenol compounds have shown significant inhibition of human carbonic anhydrase (hCA I and hCA II) isoenzymes and acetylcholinesterase (AChE). mdpi.com The ability to use the bromophenol structure as a starting point for creating potent enzyme inhibitors highlights its role as a valuable precursor. Furthermore, the modular nature of such compounds allows for the fine-tuning of their properties to achieve selective targeting of diseased cells while minimizing harm to healthy tissue. mdpi.com
| Enzyme Target | Inhibitory Activity of Synthesized Bromophenol Derivatives (Ki values) | Potential Therapeutic Area |
|---|---|---|
| hCA I | 2.53 ± 0.25 to 25.67 ± 4.58 nM | Glaucoma, Epilepsy |
| hCA II | 1.63 ± 0.11 to 15.05 ± 1.07 nM | Glaucoma, Epilepsy |
| AChE | 6.54 ± 1.03 to 24.86 ± 5.30 nM | Alzheimer's Disease, Parkinson's Disease |
Investigations into Antioxidant Properties of Related Bromophenol Structures
Bromophenols, a class of compounds to which 4-(Aminomethyl)-2-bromophenol belongs, are known for their significant antioxidant activities. nih.gov These compounds are secondary metabolites found in marine resources, particularly in marine algae, and their derivatives are considered potential candidates for drug development due to their biological activities. nih.gov The antioxidant effect is often attributed to the hydroxyl groups on the phenol ring, which are crucial for scavenging free radicals. nih.gov
Studies on various bromophenol structures have demonstrated their ability to act as effective scavengers of radicals such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). nih.gov The antioxidant activity of phenols occurs through mechanisms that involve hydrogen atom transfer (HAT) and single electron transfer (SET). mdpi.com The number and arrangement of hydroxyl groups on the aromatic ring significantly affect this activity. mdpi.com Specifically, metabolites with ortho-dihydroxy groups on the aromatic ring generally show higher activity than compounds with a single hydroxyl group. nih.gov Research has shown that natural bromophenols can modulate the Nrf2 pathway, a key regulator of cellular antioxidant defense, further suggesting their promising antioxidant potential. nih.gov
Design of Chemical Structures for Protein Interaction Studies
Targeting protein-protein interactions (PPIs) is a significant strategy in modern drug discovery for treating a range of diseases, including cancer and neurodegenerative disorders. nih.gov Aberrant PPIs are linked to various pathologies, making their modulation an attractive therapeutic approach. nih.gov The design of small molecules that can disrupt or stabilize these interactions often relies on scaffolds that can mimic key amino acid residues at the protein interface, known as "hot-spots." nih.gov
The this compound scaffold provides a rigid phenolic core onto which different functional groups can be appended. This allows for the creation of molecules designed to fit into the deep hydrophobic pockets often found at PPI interfaces. nih.gov The aminomethyl group can be functionalized to introduce moieties that mimic key residues like leucine (B10760876) or tryptophan, while the hydroxyl and bromo groups can be used to form hydrogen or halogen bonds, respectively, enhancing binding affinity. nih.gov Metal-based compounds derived from similar phenolic scaffolds have also been shown to bind to critical biomolecules like proteins and DNA, thereby disrupting essential cellular functions. mdpi.com This highlights the utility of such scaffolds in designing probes and potential therapeutics for studying and modulating protein interactions.
Scaffolds for Compounds Investigated in Neurodegenerative Disease Research
The bromophenol scaffold is of significant interest in the search for treatments for neurodegenerative diseases like Alzheimer's disease (AD). nih.gov Naturally occurring bromophenols isolated from marine red algae have demonstrated potent, multi-target activity against key enzymes implicated in the progression of AD. nih.gov
Specifically, compounds such as 2,3,6-tribromo-4,5-dihydroxybenzyl alcohol and bis-(2,3,6-tribromo-4,5-dihydroxybenzyl) ether have been identified as potent inhibitors of cholinesterases (AChE and BChE), β-site amyloid precursor protein cleaving enzyme 1 (BACE1), and glycogen (B147801) synthase kinase-3β (GSK-3β). nih.gov The inhibition of these enzymes is a primary strategy in AD drug discovery. Enzyme kinetics and molecular docking studies have revealed that the hydroxyl groups and the number of bromine atoms are important for hydrogen and halogen bond interactions with the enzyme targets. nih.gov The structural features of this compound make it a relevant starting point for the synthesis of analogs aimed at these neurological targets. Furthermore, the antioxidant properties associated with the bromophenol structure are also relevant, as oxidative stress is a known contributor to neuronal damage in neurodegenerative conditions. nih.gov
| Bromophenol Compound | Enzyme Target | Inhibitory Activity (IC50 Range) |
|---|---|---|
| 2,3,6-tribromo-4,5-dihydroxybenzyl alcohol (and related derivatives) | Cholinesterases (AChE/BChE) | 2.6–14.4 µM |
| BACE1 | 2.3–5.1 µM | |
| GSK-3β | 56.4–229.4 µM |
Future Research Directions and Emerging Paradigms
Exploration of Novel and Efficient Synthetic Methodologies
The development of new and efficient synthetic routes is paramount for the broader availability and application of 4-(Aminomethyl)-2-bromophenol (B1281270) hydrobromide. Future research will likely focus on methodologies that are not only high-yielding but also adhere to the principles of green chemistry.
Key areas of exploration include:
Catalytic Approaches: The use of transition metal catalysts for the regioselective bromination and amination of phenolic precursors is a promising avenue. For instance, novel methods for the halogenation of phenols using catalysts like Cu-Mn spinel oxide with N-halosuccinimide could offer chemo- and regioselective advantages. researchgate.net
Flow Chemistry: Continuous flow reactors can offer enhanced control over reaction parameters, leading to improved yields, reduced reaction times, and safer processes. The application of flow chemistry to the multi-step synthesis of aminomethylated phenols could streamline their production.
Biocatalysis: The use of enzymes for specific transformations, such as regioselective hydroxylation or amination, represents a highly sustainable approach. While not yet applied to this specific molecule, the broader field of biocatalysis is rapidly expanding.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Advanced Catalysis | High selectivity, mild reaction conditions | Development of novel catalysts for C-H activation, regioselective halogenation, and amination. |
| Flow Chemistry | Improved safety, scalability, and process control | Optimization of reaction conditions in continuous flow for multi-step syntheses. |
| Biocatalysis | High specificity, environmentally benign | Discovery and engineering of enzymes for selective functionalization of phenol (B47542) rings. |
Development of New Catalytic Applications
The inherent structural features of 4-(Aminomethyl)-2-bromophenol hydrobromide, particularly the presence of a nucleophilic amino group and an electron-rich aromatic ring, suggest its potential as a ligand or catalyst in various organic transformations.
Future research in this area could involve:
Ligand Development for Cross-Coupling Reactions: The aminomethyl and hydroxyl groups can act as bidentate or tridentate ligands for transition metals. The synthesis of metal complexes of 4-(aminomethyl)-2-bromophenol and their evaluation in reactions like Suzuki-Miyaura or Buchwald-Hartwig couplings is a logical next step. acs.org
Organocatalysis: The amino group could be utilized in organocatalytic reactions, such as Michael additions or aldol (B89426) reactions, potentially with stereocontrol if a chiral variant is synthesized.
Photocatalysis: Phenol derivatives have shown promise in photocatalysis. researchgate.net Investigating the photocatalytic activity of this compound for degradation of pollutants or in synthetic applications is a worthwhile endeavor. For instance, the photocatalytic degradation of dyes like bromophenol blue has been demonstrated with other catalysts. mdpi.com
Integration into Advanced Materials and Nanosystems
The functional groups on this compound make it an attractive building block for the synthesis of advanced materials and for the functionalization of nanosystems.
Emerging paradigms in this field include:
Polymer Chemistry: The compound can be used as a monomer for the synthesis of functional polymers. For example, the amino and hydroxyl groups can be used for polymerization reactions to create polyamides, polyesters, or polyurethanes with inherent flame-retardant properties due to the bromine atom.
Surface Modification of Nanoparticles: The aminomethyl group provides a convenient handle for grafting the molecule onto the surface of nanoparticles (e.g., gold, silica, or iron oxide). This could be used to tune the properties of the nanoparticles for applications in sensing, catalysis, or drug delivery.
Metal-Organic Frameworks (MOFs): The ability of the molecule to act as a ligand for metal ions opens up the possibility of its use in the construction of novel MOFs with tailored pore sizes and functionalities for gas storage or separation.
Application in Chemoinformatics and High-Throughput Synthesis Methodologies
To accelerate the discovery of new applications and derivatives of this compound, modern computational and high-throughput techniques will be indispensable.
Future research directions include:
Virtual Screening and Molecular Docking: Chemoinformatics tools can be used to predict the biological activity of derivatives of 4-(aminomethyl)-2-bromophenol. For example, molecular docking studies can help identify potential protein targets for which this compound or its analogs might act as inhibitors. mdpi.com High-throughput virtual screening has been successfully used to identify potential multi-target compounds from natural product databases. ewadirect.com
High-Throughput Synthesis and Screening (HTS): HTS allows for the rapid synthesis and evaluation of a large library of derivatives. bmglabtech.com By systematically varying the substituents on the aromatic ring or the amino group, researchers can quickly identify compounds with optimized properties for a specific application. ewadirect.combmglabtech.comacs.org This approach is widely used in the pharmaceutical industry to accelerate drug discovery. bmglabtech.com
Quantitative Structure-Activity Relationship (QSAR) Studies: By correlating the structural features of a series of derivatives with their measured activity, QSAR models can be developed to guide the design of new, more potent compounds.
| Methodology | Application to this compound | Expected Outcome |
| Virtual Screening | Docking of virtual derivatives against libraries of biological targets. | Identification of potential therapeutic targets and lead compounds. |
| High-Throughput Synthesis | Parallel synthesis of a library of analogs with diverse functional groups. | Rapid generation of chemical diversity for screening. |
| QSAR | Correlation of structural properties with biological or material properties. | Predictive models to guide the design of new derivatives with enhanced performance. |
Sustainable and Environmentally Benign Approaches in its Chemical Transformations
Adherence to the principles of green chemistry is a critical aspect of modern chemical research. Future work on this compound will undoubtedly focus on sustainable practices.
Key sustainable approaches to be explored are:
Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives such as water, supercritical fluids, or deep eutectic solvents. chemistryviews.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste.
Renewable Feedstocks: Exploring synthetic pathways that start from renewable resources. While challenging for this specific molecule, the broader trend in chemical synthesis is to move away from petrochemical feedstocks. rsc.orgacs.org The synthesis of aminophenols from renewable resources like lignin (B12514952) is an area of active research. acs.orgdigitellinc.com
Catalytic Degradation: Investigating the catalytic degradation of bromophenols, which can be environmental pollutants, using methods like photocatalysis to mineralize them into less harmful substances. mdpi.com
Q & A
Q. What are the optimal synthetic routes for 4-(Aminomethyl)-2-bromophenol hydrobromide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves bromination of a phenolic precursor followed by aminomethylation. Key steps include:
- Bromination : Use N-bromosuccinimide (NBS) in a halogenated solvent (e.g., CCl₄) under reflux, with AIBN as a radical initiator to ensure regioselectivity at the 2-position .
- Aminomethylation : Introduce the aminomethyl group via Mannich reaction or reductive amination, using formaldehyde and ammonium chloride in ethanol/water mixtures. Temperature control (<50°C) prevents side reactions .
- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol) or recrystallization (ethanol/water) improves purity. Monitor yields via HPLC or TLC .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to confirm bromine and aminomethyl substitution patterns. The deshielded aromatic proton (C-2) near bromine shows distinct splitting .
- IR Spectroscopy : Identify O–H (3200–3500 cm⁻¹), N–H (3300 cm⁻¹), and C–Br (600 cm⁻¹) stretches .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., between hydrobromide and phenol groups) using single crystals grown via slow evaporation .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Hazard Mitigation : Use fume hoods, nitrile gloves, and PPE due to potential skin/eye irritation from hydrobromic acid release. Store in airtight containers away from moisture .
- Waste Disposal : Neutralize residual bromine with sodium thiosulfate before disposal. Follow institutional guidelines for halogenated waste .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in drug-target interactions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Parameterize the compound using GAFF force fields and AM1-BCC charges. Simulate binding to targets (e.g., enzymes) in explicit solvent (TIP3P water) to analyze hydrogen-bonding and hydrophobic interactions .
- Docking Studies : Use AutoDock Vina to predict binding poses. Validate against experimental structures (e.g., PDB entries) and adjust scoring functions for halogen bonding .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Batch Consistency : Verify purity (>98% via HPLC) and confirm stereochemistry (if applicable) using chiral columns .
- Assay Optimization : Control pH (6.5–7.5) to prevent hydrobromide dissociation. Use isogenic cell lines to minimize variability in cytotoxicity studies .
- Meta-Analysis : Compare datasets across studies using standardized metrics (e.g., IC₅₀ normalization) and apply statistical tools (ANOVA) to identify outliers .
Q. How does the bromine substituent influence the compound’s electronic profile and reaction pathways?
- Methodological Answer :
- DFT Calculations : Compute HOMO/LUMO energies (Gaussian 16, B3LYP/6-31G*) to assess electrophilicity. Bromine’s electron-withdrawing effect increases para-position reactivity for nucleophilic attack .
- Kinetic Studies : Compare reaction rates with non-brominated analogs in SNAr reactions. Use stopped-flow spectroscopy to track intermediates .
Tables for Key Data
Q. Table 1: Synthetic Optimization Parameters
| Step | Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Bromination | NBS, CCl₄, AIBN, 80°C, 6 hr | 75 | 90 | |
| Aminomethylation | HCHO, NH₄Cl, EtOH/H₂O, 40°C, 12 hr | 68 | 95 | |
| Purification | Column chromatography (DCM/MeOH) | 85 | 98 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
